Product packaging for 1-Hexyl-1H-pyrazol-4-amine(Cat. No.:CAS No. 1152512-37-2)

1-Hexyl-1H-pyrazol-4-amine

Cat. No.: B3085146
CAS No.: 1152512-37-2
M. Wt: 167.25 g/mol
InChI Key: YWDPYQIFDIXABS-UHFFFAOYSA-N
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Description

1-Hexyl-1H-pyrazol-4-amine (CAS 1152512-37-2) is a chemical compound belonging to the class of pyrazole derivatives. Pyrazole and its derivatives are considered a privileged N-heterocycle with immense therapeutic potential in pharmaceutical and medicinal chemistry . As a building block, this compound serves as a key synthetic intermediate for researchers developing novel molecules with targeted biological activities. The structure of this compound, featuring an amine group at the 4-position of the pyrazole ring, makes it a versatile precursor for the synthesis of more complex amide-containing compounds . Pyrazole-based scaffolds are frequently explored in multi-component reactions (MCRs) for their efficiency in constructing molecular diversity, and they are found in compounds evaluated for a range of biological activities including antibacterial, anticancer, and antifungal properties . Researchers utilize this amine in the quest for developing new active molecules and marketed drugs, as pyrazole moieties are present in several FDA-approved pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3 B3085146 1-Hexyl-1H-pyrazol-4-amine CAS No. 1152512-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-3-4-5-6-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDPYQIFDIXABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Hexyl 1h Pyrazol 4 Amine

General Synthetic Strategies for N-Alkyl-1H-pyrazol-4-amines

The introduction of an alkyl group onto a nitrogen atom of the pyrazole (B372694) ring is a fundamental transformation in the synthesis of compounds like 1-Hexyl-1H-pyrazol-4-amine. The primary challenge often lies in controlling the regioselectivity of the alkylation on the unsymmetrical pyrazole ring.

Commonly, N-alkylation is achieved by treating the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. semanticscholar.org This deprotonates the pyrazole nitrogen, forming a pyrazolate anion that then acts as a nucleophile. semanticscholar.org However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 regioisomers, with the product distribution often influenced by steric factors. semanticscholar.orgmdpi.com

More advanced methods have been developed to improve efficiency and control. One such approach involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid like camphorsulfonic acid. semanticscholar.orgmdpi.com This method provides an alternative to traditional techniques that may require strong bases or high temperatures. semanticscholar.org Another innovative strategy involves the direct synthesis of N-alkyl pyrazoles from primary amines. nih.govacs.org This reaction proceeds by condensing a primary amine, such as hexylamine (B90201), with a 1,3-dicarbonyl compound and an aminating agent, offering a direct route to the desired N-substituted pyrazole core. nih.govacs.org The N-alkylation of primary amines is a critical process in organic synthesis for producing chemicals with applications in materials science and medicine. nih.gov

Targeted Synthesis of this compound and its Direct Analogues

While a direct, one-step synthesis for this compound is not extensively documented, its synthesis can be inferred from methodologies applied to closely related analogues. The strategies generally involve either building the hexyl-substituted pyrazole ring first and then introducing the 4-amino group, or N-alkylating a pre-formed 4-aminopyrazole derivative.

A key intermediate that can lead to the target compound is 1-Hexyl-1H-pyrazole-4,5-diamine. A hemisulfate salt of this diamine has been identified as a stable raw material, particularly for use as a precursor in oxidative dyeing compositions. google.com Its synthesis provides a viable pathway toward 4-amino pyrazole derivatives.

The synthesis of N-substituted pyrazoles can be achieved through the direct reaction of primary amines with suitable pyrazole precursors. nih.gov A patented process describes a multi-step synthesis that ultimately involves the functionalities of hexylamine to create the N-hexyl bond. The process starts with 3,5-dibromo-4-nitropyrazole, which is first alkylated at the N1 position using a C1-C6 alkyl halide (such as a hexyl halide). google.com In a subsequent step, one of the bromine atoms is displaced by an amine, and the nitro group is reduced to an amine, yielding the 1-alkyl-4,5-diaminopyrazole. google.com This sequence highlights the use of an amine to build the final diamine structure, although not by direct reaction with 4,5-diaminopyrazole itself.

To improve efficiency and scalability, telescoping or one-pot reactions are highly desirable. A "telescoping synthesis" has been described for producing 1-alkyl-4,5-diaminopyrazole salts. google.com This process involves a sequence of reactions carried out in a single vessel without isolating intermediates. The synthesis starts with the N-alkylation of 3,5-dibromo-4-nitropyrazole, followed by nucleophilic substitution of a bromine atom with an alkyl amine, and finally, catalytic hydrogenation of the nitro group to yield the diamine. google.com Such a streamlined process is advantageous for industrial production by minimizing waste and operational complexity.

An alternative strategy involves starting with a pyrazole that already contains an amino group or a precursor functional group at the C4 position. The key step is then the regioselective N-alkylation of the pyrazole ring.

One approach is the direct N-alkylation of 4-aminopyrazole or a protected version thereof. The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be instrumental in directing the regioselectivity of subsequent reactions. nih.gov For instance, a pyrazole can be protected, functionalized at a specific carbon, and then N-alkylated. nih.gov Another method involves the diazotization of a polyamino pyrazole derivative to selectively remove one amino group, which could transform a precursor like 1-hexyl-1H-pyrazole-4,5-diamine into this compound. acs.org Efficient, multi-step approaches from heterocyclic acetonitriles can also yield fully substituted aminopyrazoles that can be further derivatized. acs.org

Preparation of 1-Hexyl-1H-pyrazole-4,5-diamine as a Closely Related Precursor

Reaction of Hexylamine with 4,5-Diaminopyrazole

Strategic Functionalization of Pyrazol-4-amine Scaffolds

The pyrazol-4-amine scaffold is a versatile building block that can be functionalized at multiple positions. mdpi.com Beyond N-alkylation, the ring carbons and the C4-amino group are common sites for modification, allowing for the creation of diverse molecular libraries.

Strategic C-H functionalization offers a modern approach to modifying the pyrazole core. acs.org For example, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions on the pyrazole ring, a technique that has been successfully applied to N-alkylpyrazoles. nih.gov The reactivity of the C-H bonds is often C-5 > C-4 > C-3, allowing for selective functionalization. nih.gov

The amino group at the C4 position can be functionalized using various methods. Palladium or copper-catalyzed coupling reactions are effective for forming C-N bonds. nih.gov For instance, the Buchwald-Hartwig coupling can be used to react 4-halopyrazoles with amines to produce 4-aminopyrazoles. nih.gov Conversely, the amino group of a pre-existing 4-aminopyrazole can undergo reactions such as acylation or the formation of Schiff bases, enabling further synthetic transformations.

Regioselective Functionalization of Amine Groups

The primary amine group at the C4 position of the pyrazole ring is a key site for derivatization. Regioselective functionalization of this group allows for the introduction of a wide array of substituents, thereby modifying the compound's properties. Common reactions targeting the amine group include acylation and sulfonylation.

For instance, acylation can be achieved using reagents like acetyl chloride in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) in an inert solvent like dichloromethane (B109758) (DCM). This reaction leads to the formation of the corresponding acetamido derivative. Such a transformation is not only a means of diversification but also serves as a protective strategy for the amine during subsequent reactions on the pyrazole core.

Similarly, sulfonylation can be carried out to introduce sulfonyl groups. The choice of the sulfonating agent and reaction conditions is critical to ensure that the reaction occurs selectively at the amine group without affecting the pyrazole ring nitrogens. The use of a suitable base is essential to facilitate the reaction. researchgate.net

These regioselective functionalizations are fundamental in building a library of derivatives from the parent this compound for structure-activity relationship (SAR) studies.

Carbon-Nitrogen Bond Formation via Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing direct routes to N-aryl and N-alkyl pyrazole derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. uwindsor.catcichemicals.com In the context of this compound synthesis, this reaction is typically employed to couple a 4-halo-1-hexyl-pyrazole with an amine or an ammonia (B1221849) surrogate. The reaction generally requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.canih.gov

The choice of ligand is critical for the success of the coupling. Bulky, electron-rich phosphine ligands, such as tBuDavePhos or tBuBrettPhos, have been shown to be effective for the amination of challenging heterocyclic halides. nih.govacs.org The reaction conditions, including the choice of solvent and base (e.g., sodium tert-butoxide, potassium phosphate), are optimized to maximize yield and minimize side reactions. uwindsor.canih.gov For the synthesis of C4-aminated pyrazoles, 4-bromo-1-tritylpyrazole has been demonstrated to be an effective substrate, which after coupling can be deprotected. nih.gov While many examples involve aryl amines, the coupling with alkylamines, which would be a direct route to compounds like this compound, can also be achieved, although it can be more challenging due to potential β-hydride elimination. nih.gov

Catalyst System ComponentExampleRole
Palladium Precursor Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))Source of catalytic Pd(0)
Ligand tBuDavePhos, tBuBrettPhosStabilizes Pd, facilitates oxidative addition and reductive elimination
Base NaOtBu (Sodium tert-butoxide), K₃PO₄Activates the amine nucleophile
Solvent Toluene, DioxaneProvides the reaction medium

This table presents typical components for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.govacs.orgresearchgate.net While it is most famous for C-C bond formation, variations of this reaction can be adapted for C-N bond formation, sometimes referred to as aminative Suzuki-Miyaura coupling. nih.govresearchgate.net

Reaction ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, XPhos Pd G2Catalyzes the cross-coupling cycle
Boron Reagent Arylboronic acidSource of the aryl group
Base K₂CO₃, Cs₂CO₃Activates the boronic acid
Substrate Halo-pyrazoleThe electrophilic coupling partner

This table outlines the general components for a Suzuki-Miyaura cross-coupling reaction involving a pyrazole substrate.

Buchwald-Hartwig Amination

C-H Activation Methodologies for Pyrazole Systems

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus offering a more atom-economical approach. researchgate.netrsc.org For pyrazole systems, transition-metal-catalyzed C-H functionalization allows for the introduction of various groups directly onto the pyrazole ring. researchgate.netrsc.orgresearchgate.net

While direct C-H amination of an unsubstituted 1-hexylpyrazole at the C4 position would be an ideal route to this compound, this transformation is challenging. More commonly, C-H activation is used to introduce carbon-based substituents. researchgate.net However, recent advances have shown the potential for direct C-H amination of arenes and heterocycles using copper or iron catalysts. acs.orgdovepress.comrsc.org These methods often employ a directing group to guide the metal catalyst to a specific C-H bond. The pyrazole's own nitrogen atoms can act as directing groups, typically favoring functionalization at the C5 position. researchgate.netrsc.org Achieving C4-selectivity often requires the C5 position to be blocked or the use of specific directing groups attached to the N1 position.

N-Alkylation and N-Functionalization Strategies

The synthesis of this compound itself involves an N-alkylation step to introduce the hexyl group at the N1 position of the pyrazole ring. This is a common strategy in pyrazole chemistry. lookchem.com Typically, a 4-substituted pyrazole (such as 4-nitropyrazole) is reacted with an alkylating agent like 1-bromohexane (B126081) in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com The choice of base and solvent is crucial for achieving good yields and regioselectivity, as alkylation can potentially occur at either of the pyrazole ring nitrogens.

An alternative to direct alkylation is the Mitsunobu reaction, where an alcohol (in this case, 1-hexanol) can be used to alkylate the pyrazole nitrogen in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). lookchem.comresearchgate.net This method is particularly useful for generating a diverse range of N-alkylated pyrazoles from various alcohols. lookchem.com Following N-alkylation of a 4-nitropyrazole, the nitro group can be reduced to the desired 4-amino group via catalytic hydrogenation. lookchem.comgoogle.comresearchgate.net

Chemical Reactivity and Transformations of 1 Hexyl 1h Pyrazol 4 Amine and Its Derivatives

Reactivity of the Exocyclic Amine Group

The exocyclic amino group (-NH2) at the C4 position is a key functional group that dictates many of the characteristic reactions of 1-Hexyl-1H-pyrazol-4-amine. This group can act as a nucleophile, participating in a wide array of chemical transformations.

The exocyclic amino group of aminopyrazoles can undergo oxidation. For instance, the thiocyanation of aminopyrazoles can be achieved through the anodic oxidation of ammonium (B1175870) thiocyanate (B1210189) (NH4SCN), leading to an electro-induced nucleophilic aromatic substitution. chim.it While direct oxidation of the amino group to a nitro or nitroso group is less common, the reverse reaction, the reduction of a 4-nitropyrazole, is a primary method for synthesizing 4-aminopyrazoles. mdpi.commdpi.com

The amino group itself is already in a reduced state. Therefore, "reduction reactions" in this context typically refer to the formation of the 4-amino group from other functional groups. The most prevalent method for synthesizing 4-aminopyrazoles, including N-alkylated derivatives like this compound, is the reduction of a corresponding 4-nitropyrazole. mdpi.comresearchgate.net This reduction is commonly performed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. google.com Another method involves the reduction of 4-azopyrazoles using reagents like hydrazine (B178648) hydrate, which serves as an attractive alternative for producing a primary amine from an azo functional group. dergipark.org.tr

A practical, two-step synthesis for 1-alkyl-4-aminopyrazoles involves an initial Mitsunobu reaction of 4-nitropyrazole with an alcohol (like 1-hexanol), followed by the reduction of the nitro group to the desired amine via hydrogenation. researchgate.net

Table 1: Common Precursors and Methods for Synthesizing 4-Aminopyrazoles

Precursor Functional Group Reaction Type Common Reagents Product
4-Nitro Reduction H₂, Pd/C 4-Amino
4-Nitro Reduction LiAlH₄ 4-Amino
4-Azo Reduction Hydrazine Hydrate 4-Amino

The exocyclic amine of 4-aminopyrazoles can undergo diazotization when treated with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. arkat-usa.org These diazonium salts are versatile intermediates that can be used in subsequent coupling reactions with active methylene (B1212753) compounds. arkat-usa.org Furthermore, the amino group can act as a nucleophile in substitution reactions, such as the amination of halo-substituted heterocycles. For example, 4-aminopyrazoles can displace a chlorine atom on a pyrimidine (B1678525) ring in a regioselective SNAr (Nucleophilic Aromatic Substitution) reaction. google.com

Reductive amination is a powerful method for forming C-N bonds and is highly applicable to 4-aminopyrazoles. masterorganicchemistry.comwikipedia.org This reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgchemistrysteps.com

For this compound, this process allows for the introduction of a wide variety of substituents onto the exocyclic nitrogen. The reaction is typically carried out in a one-pot procedure. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the carbonyl group of the starting aldehyde or ketone, especially under mildly acidic conditions that favor imine formation. masterorganicchemistry.comchemistrysteps.com

Table 2: Reductive Amination of Amines

Amine Carbonyl Compound Reducing Agent Product
Primary Amine Aldehyde NaBH₃CN Secondary Amine
Primary Amine Ketone NaBH₃CN Secondary Amine
Secondary Amine Aldehyde NaBH(OAc)₃ Tertiary Amine
Secondary Amine Ketone NaBH(OAc)₃ Tertiary Amine

The exocyclic amino group of this compound is readily acylated by various acylating agents to form the corresponding amides. This reaction serves as a common method to introduce acyl groups, which can alter the compound's electronic and physical properties or serve as protecting groups. google.com Acylation can be achieved using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. google.combeilstein-journals.org For example, treatment of a 4-aminopyrazole with acetic anhydride (B1165640) results in the formation of the corresponding acetamide. researchgate.net Similarly, reaction with cyanoacetic acid in the presence of acetic anhydride leads to cyanoacetylation, producing N-(pyrazol-4-yl)-2-cyanoacetamide intermediates that can be used for further cyclization reactions. mdpi.comresearchgate.net

Direct alkylation of the exocyclic amino group of 4-aminopyrazoles can be challenging to control and may lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com However, specific methods have been developed to achieve controlled alkylation. For instance, N-alkylation of enaminonitriles (which can be precursors to 4-aminopyrazoles) using α-haloketones in the presence of a base like potassium carbonate (K₂CO₃) has been reported. mdpi.com The exocyclic amino group, being nucleophilic, can attack alkyl halides, though this often requires careful control of reaction conditions to achieve mono-alkylation. Reductive amination, as discussed previously, is often the preferred method for controlled synthesis of N-alkylated derivatives. masterorganicchemistry.com

Acylation Reactions

Reactivity of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring in this compound is influenced by the substituents on the ring, particularly the amino group at the C4 position and the hexyl group at the N1 position. The amino group is a strong electron-donating group, which activates the pyrazole ring towards electrophilic substitution and influences the regioselectivity of various reactions. The reactivity of this system allows for a variety of chemical transformations, including cycloadditions, annulation reactions to form fused heterocyclic systems, and deaminative modifications.

Cycloaddition Reactions

The participation of the pyrazole core of 4-aminopyrazoles in cycloaddition reactions, where the pyrazole acts as a diene, is not extensively documented. However, the general electronic nature of the pyrazole ring suggests potential for involvement in certain cycloaddition pathways. The formation of pyrazoles through [3+2] cycloaddition reactions is a common synthetic route. frontiersin.org For instance, 4-aminopyrazoles can be synthesized via cycloaddition reactions between sydnones and ynamides.

Conversely, the reactivity of aminopyrazole derivatives in cycloaddition reactions often involves the functional groups attached to the ring rather than the core itself. For example, imines derived from aminopyrazoles can undergo aza-Diels-Alder reactions. nih.gov In one study, pyrazolylimines, formed from the reaction of 5-aminopyrazoles with an acetal, underwent an aza-Diels-Alder reaction with maleimides in the presence of an indium trichloride-impregnated silica (B1680970) gel catalyst to yield pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org While this example involves a 5-aminopyrazole, it highlights a pathway where the amino group is first transformed into a reactive diene for subsequent cycloaddition. A similar Povarov-like cycloaddition has also been reported for imine intermediates derived from aminopyrazoles. chim.it

Heterocyclic Ring Annulation Reactions

The polyfunctional nature of this compound, possessing multiple nucleophilic sites, makes it a valuable precursor for the synthesis of fused heterocyclic systems. beilstein-journals.orgmdpi.com Annulation reactions, where a new ring is built onto the pyrazole core, are a key feature of its chemistry.

Pyrazolopyrimidines are a significant class of fused heterocycles, often synthesized from aminopyrazole precursors due to their structural analogy to purines. ekb.egbeilstein-journals.org The synthesis of pyrazolo[3,4-d]pyrimidines, for instance, frequently starts from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile or carboxylate derivatives. mdpi.comekb.egtubitak.gov.tr In these reactions, the C4-substituent and the C5-amino group are condensed with a one-carbon unit (like formamide (B127407) or triethyl orthoformate) to form the pyrimidine ring. ekb.egtubitak.gov.tr

For 4-aminopyrazoles, the annulation to form a pyrimidine ring would typically involve the 4-amino group and the adjacent C5 carbon. While less common than the routes from 5-aminopyrazoles, analogous cyclocondensation reactions are possible. The general strategy involves reacting the aminopyrazole with a 1,3-bielectrophilic species. For example, the reaction of 3-aminopyrazoles with β-diketones or activated enones is a well-established method for constructing pyrazolo[1,5-a]pyrimidines. chim.itresearchgate.net In a similar vein, reacting a 4-aminopyrazole derivative with suitable 1,3-dielectrophiles can lead to the formation of the pyrimidine ring fused across the N1 and C5 positions or C4 and C5 positions, depending on the reaction conditions and substrate. One report describes the reaction of an aminopyrazole derivative with ethoxymethylene malonic acid derivatives in refluxing glacial acetic acid to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. acs.org

Starting MaterialReagent(s)ProductReference(s)
Ethyl 5-aminopyrazole-4-carboxylateFormamide4-Hydroxy-pyrazolo[3,4-d]pyrimidine ekb.eg
5-Amino-1-substituted-1H-pyrazole-4-carbonitrileTriethyl orthoformate, then NH3/MeOH1-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine ekb.eg
5-Aminopyrazole-4-carbonitrileFormamide3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines tubitak.gov.tr
Aminopyrazole derivativeEthoxymethylene malonic acid derivativesChromeno[4′,3′:3,4]pyrazolo[1,5-a] pyrimidine derivatives acs.org

The synthesis of heterocyclic systems containing two pyrazole rings fused to a central pyridine, pyridazine (B1198779), or pyrazine (B50134) core represents an area of interest in materials and medicinal chemistry. The construction of these systems can be achieved through dimerization or multicomponent reactions involving aminopyrazole precursors.

A copper-promoted dimerization of 5-aminopyrazoles has been reported to produce dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.gov This switchable synthesis allows for the selective formation of either the pyridazine or pyrazine-fused core depending on the reaction conditions. nih.gov Similarly, bis-pyrazolo[3,4-b:4',3'-e]pyridines have been synthesized from 5-aminopyrazoles and aromatic aldehydes using an iron(III) chloride catalyst or via electrochemical methods. researchgate.net

An alternative approach involves using pyrazole-4-carbaldehydes, which are structurally related to 4-aminopyrazoles, as starting materials. A multicomponent reaction between 5-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone, catalyzed by silver triflate, yields dipyrazolo[1,5-a:4',3'-c]pyridines. beilstein-journals.org This demonstrates a versatile method for constructing this novel tricyclic system. beilstein-journals.org Condensation reactions of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones are also utilized to synthesize pyrazolo[3,4-b]pyridines. semanticscholar.org

Precursor(s)Reaction TypeFused SystemReference(s)
5-AminopyrazolesCu-promoted dimerizationDipyrazole-fused pyridazines and pyrazines nih.gov
5-Aminopyrazoles, Aromatic aldehydesFeCl3-catalyzed domino reactionBis-pyrazolo[3,4-b:4',3'-e]pyridines researchgate.net
5-Alkynylpyrazole-4-carbaldehydes, p-Toluenesulfonyl hydrazide, Aldehyde/KetoneSilver-catalyzed multicomponent reactionDipyrazolo[1,5-a:4',3'-c]pyridines beilstein-journals.org
Formation of Pyrazolopyrimidines

Deaminative Transformations

The amino group at the C4 position of this compound can be removed or replaced through deaminative transformations, most commonly via the formation of a diazonium salt. acs.orgnih.gov This classical approach significantly enhances the synthetic utility of aminopyrazoles, allowing for the introduction of a wide range of substituents at the C4 position.

The process begins with the diazotization of the 4-amino group, typically using a nitrite source such as sodium nitrite (NaNO₂) in an acidic medium or an alkyl nitrite like tert-butyl nitrite (t-BuONO) in an aprotic solvent. nih.govcdnsciencepub.comwikipedia.org The resulting pyrazol-4-diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

Sandmeyer and Related Reactions: The pyrazol-4-diazonium salt can be converted into aryl halides via the Sandmeyer reaction, which uses copper(I) salts (e.g., CuCl, CuBr) as catalysts. nih.govwikipedia.org For instance, a 3-bromo-pyrazole derivative was successfully synthesized from its corresponding amino-pyrazole precursor using t-BuONO and CuBr₂. nih.gov Aprotic diazotization methods can also be employed; for example, using an alkyl nitrite in bromoform (B151600) or carbon tetrachloride can yield the corresponding 3-bromo- (B131339) or 3-chloro-pyrazolo[3,4-b]pyridines, respectively. cdnsciencepub.com Iododeamination can be achieved using molecular iodine. researchgate.net

Reductive Deamination (Protodediazoniation): The amino group can be replaced by a hydrogen atom by quenching the diazonium salt with a reducing agent, such as hypophosphorous acid (H₃PO₂) or by conducting the diazotization in a hydrogen-donor solvent like N,N-dimethylformamide (DMF). cdnsciencepub.comresearchgate.net This reductive deamination is useful for synthesizing pyrazoles that are otherwise difficult to access. researchgate.netosi.lv

Other Transformations: The diazotization of aminopyrazoles can also lead to intramolecular cyclizations. In cases where the pyrazole has a suitable aryl substituent, the intermediate diazonium salt can undergo intramolecular azo coupling to form fused cinnoline (B1195905) systems. researchgate.net Furthermore, deaminative transformations can be followed by cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups at the C4 position. acs.orgnih.gov

TransformationReagentsProduct TypeReference(s)
ChlorodediazoniationNaNO₂/HCl, CuCl4-Chloro-pyrazole nih.govwikipedia.org
Bromodediazoniationt-BuONO, CuBr₂4-Bromo-pyrazole nih.gov
IododeaminationAlkyl nitrite, I₂4-Iodo-pyrazole researchgate.net
ProtodediazoniationAlkyl nitrite, DMF4-Unsubstituted pyrazole cdnsciencepub.comresearchgate.net
ArylationDiazotization, then Suzuki-Miyaura coupling4-Aryl-pyrazole acs.orgnih.gov
Intramolecular CyclizationNaNO₂, Acetic AcidPyrazolo[3,4-c]cinnoline researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Hexyl 1h Pyrazol 4 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Hexyl-1H-pyrazol-4-amine analogues, 1H NMR, 13C NMR, and two-dimensional NMR experiments are employed to assign the proton and carbon signals and to establish connectivity within the molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Characterization

The 1H NMR spectrum provides information about the chemical environment of protons in a molecule. In analogues of this compound, characteristic signals can be assigned to the protons of the pyrazole (B372694) ring, the amine group, and the N-alkyl substituent.

The protons on the pyrazole ring typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. For instance, in various substituted pyrazoles, the C5-H proton of the pyrazole ring is observed as a singlet at chemical shifts ranging from δ 5.37 to 8.59 ppm, depending on the other substituents on the ring. farmaciajournal.comnih.gov The C3-H proton is also often seen as a singlet. farmaciajournal.com

The protons of the amino group (NH2) at position 4 generally produce a broad singlet that is exchangeable with deuterium (B1214612) oxide (D2O). This signal has been reported in a range of δ 9.33–10.37 ppm for related pyrazole derivatives. nih.gov In other similar structures, the amine proton signal appears as a broad singlet around δ 3.34 ppm. mdpi.com

The N-hexyl group gives rise to a series of signals in the aliphatic region of the spectrum. A triplet corresponding to the terminal methyl group (CH3) is expected around δ 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the pyrazole nitrogen (N-CH2) typically resonates as a triplet further downfield, while the other methylene groups of the hexyl chain appear as multiplets in the δ 1.2-1.8 ppm range. For example, in N-substituted pyrazoles, the protons of the alkyl chain are clearly identifiable in the upfield region of the spectrum. rsc.org

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogues

Proton Assignment Typical Chemical Shift (ppm) Multiplicity Notes
Pyrazole C3-H δ 8.59 Singlet Dependent on substitution farmaciajournal.com
Pyrazole C5-H δ 5.37 - 8.22 Singlet Dependent on substitution farmaciajournal.comnih.gov
Amine NH2 δ 3.34 - 10.37 Broad Singlet D2O exchangeable nih.govmdpi.com
N-CH2 (Hexyl) ~ δ 3.9 - 4.2 Triplet Methylene group attached to pyrazole nitrogen
-(CH2)4- (Hexyl) ~ δ 1.2 - 1.8 Multiplet Internal methylene groups
-CH3 (Hexyl) ~ δ 0.8 - 0.9 Triplet Terminal methyl group

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Characterization

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound analogues, distinct signals are observed for the pyrazole ring carbons, the hexyl group carbons, and any other substituents.

The carbons of the pyrazole ring resonate in the aromatic region. The C4 carbon, bearing the amino group, is typically found at a specific chemical shift, for instance, a high electron density at this position in a π-excessive pyrazole ring can lead to a signal around δ 85.2 ppm. mdpi.com The C3 and C5 carbons of the pyrazole ring in various derivatives have been observed in the range of δ 140-160 ppm. farmaciajournal.commdpi.com For example, in N-(1-methyl-1H-pyrazole-4-carbonyl)-N'-phenylthiourea, the C3 and C5 carbons appear at δ 134.66 and δ 140.45 ppm, respectively. farmaciajournal.com

The carbons of the N-hexyl group appear in the aliphatic region. The terminal methyl carbon is the most shielded, resonating at approximately δ 14 ppm. The methylene carbons of the hexyl chain appear in the range of δ 22-32 ppm, with the carbon attached to the pyrazole nitrogen (N-CH2) being the most deshielded of the aliphatic carbons, appearing around δ 50 ppm. mdpi.com

Table 2: Typical 13C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Analogues

Carbon Assignment Typical Chemical Shift (ppm) Notes
Pyrazole C3 δ 134 - 161 Dependent on substitution farmaciajournal.commdpi.com
Pyrazole C4 δ 85 - 115 Carbon bearing the amine group farmaciajournal.commdpi.com
Pyrazole C5 δ 140 - 150 Dependent on substitution farmaciajournal.commdpi.com
N-CH2 (Hexyl) ~ δ 50 Methylene carbon attached to pyrazole nitrogen mdpi.com
-(CH2)4- (Hexyl) ~ δ 22 - 32 Internal methylene carbons
-CH3 (Hexyl) ~ δ 14 Terminal methyl carbon

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the complete and unambiguous assignment of 1H and 13C NMR spectra. researchgate.netmdpi.com

The HSQC experiment establishes direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is particularly useful for assigning the signals of the CH, CH2, and CH3 groups in the hexyl substituent and for confirming the assignment of the pyrazole ring's C-H bonds. mdpi.com

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH). columbia.edu This technique is critical for establishing the connectivity of the entire molecule. For instance, an HMBC experiment can show a correlation between the N-CH2 protons of the hexyl group and the C5 and C4 carbons of the pyrazole ring, confirming the position of the alkyl substituent. semanticscholar.org Similarly, correlations between the pyrazole ring protons and the carbons of substituents help to verify their placement on the heterocyclic core. mdpi.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound analogues displays characteristic absorption bands corresponding to the various functional groups.

The N-H stretching vibrations of the 4-amino group are typically observed as one or two bands in the region of 3300–3500 cm⁻¹. nih.govdergipark.org.tr The C-H stretching vibrations of the hexyl group and the pyrazole ring are found in the 2850–3100 cm⁻¹ range. dergipark.org.tr

The pyrazole ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations are typically observed in the 1500–1650 cm⁻¹ region. nih.govmdpi.com The C-N stretching vibrations usually appear in the 1150-1350 cm⁻¹ range. dergipark.org.tr Bending vibrations for aromatic C-H bonds are also visible in the fingerprint region.

Table 3: Characteristic FTIR Frequencies (cm⁻¹) for this compound Analogues

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 nih.govdergipark.org.tr
Aromatic C-H Stretch 3000 - 3100 dergipark.org.tr
Aliphatic C-H Stretch 2850 - 2960 dergipark.org.tr
C=N Stretch (Pyrazole Ring) 1610 - 1656 nih.govmdpi.com
C=C Stretch (Pyrazole Ring) 1500 - 1560 mdpi.comdergipark.org.tr

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and is particularly useful for studying the carbon backbone of molecules. researchgate.net

In the context of this compound analogues, FT-Raman spectra would be expected to show strong signals for the C=C and C=N symmetric stretching modes of the pyrazole ring. The vibrations of the C-C backbone of the hexyl chain would also be visible. The technique is particularly useful as it is often less susceptible to interference from water, which can be advantageous depending on the sample preparation. google.com While specific FT-Raman data for this compound is not widely published, studies on similar heterocyclic and aromatic compounds demonstrate its utility in confirming the skeletal structure and providing a detailed vibrational fingerprint of the molecule. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical tool for determining the molecular weight and structural features of pyrazole derivatives. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the study of pyrazole derivatives, EIMS reveals that the fragmentation process is highly dependent on the nature and position of substituents on the pyrazole ring. rsc.org A primary cleavage event often involves the scission of the nitrogen-nitrogen bond, although this can be suppressed in cases where the nitrogen is substituted. rsc.org The mass spectra of pyrazole compounds are often characterized by precursor ions such as activated olefins and araldehyde phenylhydrazone ions. niscpr.res.in

For instance, the fragmentation of N-substituted pyrazoles can be complex. In pyrano[2,3-c]pyrazol-6-ones, the fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom and subsequent rearrangement. researchgate.net In the case of trimethylsilyl (B98337) (TMS) derivatives of certain pyranopyrazoles, a characteristic fragmentation mechanism involves an alpha-cleavage reaction with the loss of a C₃HN₂ radical. nih.gov

A representative EIMS fragmentation pattern for a pyrazole analogue is detailed in the table below.

Table 1: Key EIMS Fragmentation Data for 1-Phenyl-3-methyl-5-aminopyrazole

m/z Proposed Fragment Identity Relative Intensity (%)
173 [M]⁺ (Molecular Ion) 100
118 [M - C₃H₃N]⁺ 25
91 [C₆H₅N]⁺ 30
77 [C₆H₅]⁺ 45
51 [C₄H₃]⁺ 15

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement, often to four or five decimal places, HRMS allows for the calculation of a precise molecular formula. This technique is routinely used to verify the structures of novel pyrazole derivatives. acs.orgnih.gov

The utility of HRMS is consistently demonstrated in the characterization of diverse pyrazole-based scaffolds, including those designed for agricultural, pharmaceutical, and material science applications. nih.govrsc.orgmdpi.com For example, in the synthesis of a (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, HRMS was used to confirm the identity of the product by matching the experimentally determined mass with the theoretically calculated mass. mdpi.com

Table 2: Example of HRMS Data for a Pyrazole Analogue

Compound Name Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference

Electron Ionization Mass Spectrometry (EIMS)

X-Ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for elucidating the absolute molecular structure of crystalline compounds. For pyrazole analogues, this technique has been used to confirm substitution patterns, determine tautomeric forms, and analyze non-covalent interactions like hydrogen bonds and π–π stacking, which are crucial for the stability of the crystal lattice. acs.orgtandfonline.comrsc.org

Studies on various pyrazole derivatives have revealed detailed structural parameters. For example, the analysis of methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate showed that all bond distances in the pyrazole ring possess partial double-bond character, indicating a delocalized π-electronic system. mdpi.com In another study of a 3,5-diphenyl-1H-pyrazole analogue, the N1–N1′ bond distance was determined to be 1.361(3) Å. acs.org The investigation of a 4-amino-3,5-dimethyl-1H-pyrazolium salt highlighted the dominant role of charge-assisted N⁺–H···O, O–H···O, and N–H···O hydrogen bonds in forming a stable ladder-like structure. tandfonline.com

Table 3: Crystallographic Data for Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate

Parameter Value
Crystal System Triclinic
Space Group
a (Å) 8.230(1)
b (Å) 8.282(1)
c (Å) 10.214(1)
α (°) 75.47(1)
β (°) 85.27(1)
γ (°) 85.32(1)
Volume (ų) 670.3(1)

Data sourced from MDPI. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, such as π–π* and n–π* transitions. For pyrazole derivatives, UV-Vis spectra are used to characterize the chromophoric system.

The absorption maxima (λmax) are dependent on the specific structure of the pyrazole analogue and the solvent used. For example, various 4-aminopyrazole derivatives show strong absorption bands in the range of 237-243 nm. scispace.com Specifically, 4-Amino-1,3,5-trimethylpyrazole exhibits a λmax at 240 nm. scispace.com In another series of compounds, 4-arylpyrazolo[3,4-b]pyridin-6-ones, an absorption band with a maximum at 260–265 nm is observed, which is attributed to π–π* and n–π* transitions. beilstein-journals.org It is noteworthy that in a safety assessment dossier for 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, a UV-Visible spectrum was not provided, indicating a potential gap in the publicly available data for this specific compound. europa.eu

Table 4: UV-Vis Absorption Data for Selected 4-Aminopyrazole Analogues

Compound λmax (nm) Solvent Reference
4-Amino-1,3,5-trimethylpyrazole 240 Not Specified scispace.com
4-Amino-3,5-dimethyl-1-(2-hydroxyethyl)pyrazole 242 Not Specified scispace.com

Table of Mentioned Compounds

Compound Name
This compound
1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate
1-Phenyl-3-methyl-5-aminopyrazole
4-amino-1,3,5-trimethylpyrazole
4-amino-3,5-dimethyl-1H-pyrazolium citrate
4-amino-3,5-dimethyl-1-(2-hydroxyethyl)pyrazole
(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
3,5-diphenyl-1H-pyrazole
4-arylpyrazolo[3,4-b]pyridin-6-ones
methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate
pyrano[2,3-c]pyrazol-6-ones
trimethylsilyl derivatives of pyranopyrazoles
5-amino-4-nitroso-1-n-hexyl-1H-pyrazole HCl salt
4,5-amino-1-n-hexyl-1H-pyrazole hemisulfate

Computational and Theoretical Investigations of Aminopyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of pyrazole (B372694) derivatives. nih.govresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex molecules.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. By using specific functionals and basis sets, such as B3LYP/6-311+G(2d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. tandfonline.com For pyrazole systems, these calculations help in understanding how different substituents, like the hexyl group at the N1 position, influence the geometry of the pyrazole ring and the planarity of the molecule.

For instance, studies on similar pyrazole derivatives show that the C1–N8 bond in the pyrazole ring has a typical single bond character. nih.gov The geometry is optimized to find the equilibrium state, which is essential for subsequent calculations of other properties. nih.gov

Table 1: Representative Calculated Bond Lengths for a Pyrazole Derivative Core Structure Note: Data represents findings for analogous pyrazole structures, illustrating the type of information obtained via DFT calculations.

BondCalculated Bond Length (Å)
C3–N71.300
C1–N81.490

Source: Adapted from studies on substituted pyrazoline derivatives. nih.gov

DFT is also a reliable method for predicting the vibrational spectra (FT-IR and Raman) of molecules. derpharmachemica.com Theoretical frequency calculations are typically performed on the optimized geometry. researchgate.net The calculated vibrational frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to a good correlation with experimental data. derpharmachemica.com This analysis allows for the assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as N-H stretching, C-N stretching, and pyrazole ring deformations. derpharmachemica.comfrontiersin.org

Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) for Aminopyrazole Analogs Note: This table illustrates the correlation between predicted and observed frequencies for characteristic functional groups in pyrazole-containing molecules.

Vibrational ModeExperimental (cm⁻¹)Calculated (DFT) (cm⁻¹)
N-H Stretch34453446
C=N Stretch (ring)16631668
Pyrazole Ring Deformation634640

Source: Adapted from spectroscopic studies on various pyrazole derivatives. derpharmachemica.comfrontiersin.org

The electronic properties of a molecule are critical to understanding its reactivity and behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, optical properties, and charge transfer capabilities. nih.govresearchgate.net A small energy gap generally suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov This analysis helps in predicting how a molecule like 1-Hexyl-1H-pyrazol-4-amine might participate in chemical reactions.

Table 3: HOMO-LUMO Energy Gaps for Various Pyrazole Derivatives Calculated by DFT Note: The data shows typical energy gap values for different pyrazole-based compounds, indicating their relative reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative A-6.15-1.224.93
Derivative B-5.89-3.991.90
Derivative C-6.21-3.752.46

Source: Compiled from electronic structure analyses of different pyrazole systems. researchgate.netresearchgate.net

Noncovalent interactions (NCIs) are crucial for understanding crystal packing, supramolecular assembly, and ligand-receptor binding. researchgate.netscielo.org.mx Computational techniques such as Hirshfeld surface analysis and NCI plots, which are based on the electron density derived from DFT calculations, are used to visualize and quantify these weak interactions. researchgate.netspbu.ru For aminopyrazoles, this includes analyzing hydrogen bonds involving the amine group (N-H···N or N-H···O) and van der Waals interactions involving the hexyl chain. researchgate.net These studies reveal how molecules interact with each other in the solid state or with a biological target. spbu.ru

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Transfer)

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT and ab-initio techniques, used to investigate molecular systems. dntb.gov.uaresearchgate.net These calculations provide fundamental information about the electronic structure and energy of a molecule. dntb.gov.ua For aminopyrazole systems, quantum chemical methods are used to study tautomerism, reaction mechanisms, and various molecular properties that are difficult to measure experimentally. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular electrostatic potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into its interaction with other chemical species. nih.govresearchgate.net

In silico Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com For aminopyrazole derivatives, in silico docking is frequently used to explore their potential as inhibitors of specific enzymes. nih.govjapsonline.com The process involves placing the 3D structure of the aminopyrazole, often optimized using DFT, into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. japsonline.comacs.org These studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing. nih.gov

Table 4: Representative Data from Molecular Docking Studies of Pyrazole Derivatives Note: This table exemplifies the output of docking studies, showing binding scores and key interactions with a protein target.

Ligand (Pyrazole Derivative)Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Pyrazole-Sulfonamide 50NAAA-10.5E195, M64
ASA-Genistein Hybrid 4aPolo-like kinase 1-10.0Not Specified
Pyrazolo[3,4-b]pyridine 7aα-amylase-8.2ASP197, GLU233

Source: Adapted from various molecular docking studies on pyrazole-containing compounds. nih.govjapsonline.comacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to understand the behavior of related heterocyclic compounds in solution and their interactions with biological macromolecules.

MD simulations treat atoms as classical particles moving under the influence of a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed view of the molecule's conformational changes, solvent interactions, and binding dynamics with target proteins.

For a molecule like this compound, an MD simulation could provide valuable information on:

Conformational Flexibility: The hexyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or prevalent shapes in a given environment.

Solvation: Understanding how the molecule interacts with water or other solvents is crucial for predicting its solubility and transport properties. MD simulations can reveal the structure of the solvation shell and the energetics of the solvation process.

Binding to Biological Targets: If a biological target for this compound is identified, MD simulations can be used to model the binding process in detail. This can help to elucidate the key interactions responsible for binding affinity and selectivity, and to understand the dynamic nature of the complex. nih.gov

The following table illustrates the type of data that can be obtained from MD simulations of a hypothetical complex between an aminopyrazole derivative and a protein kinase, a common target for this class of compounds. nih.gov

Simulation ParameterDescriptionTypical Value/Observation
Simulation Time The total time the system is simulated.100 nanoseconds
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the simulated molecule and a reference structure.Stable trajectory with RMSD < 2 Å suggests a stable binding mode.
RMSF (Root Mean Square Fluctuation) A measure of the displacement of a particular atom relative to its average position.Higher RMSF in loop regions of the protein indicates flexibility.
Hydrogen Bonds The number and duration of hydrogen bonds between the ligand and the protein.Persistent hydrogen bonds with key residues in the active site indicate strong binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound has not been detailed, the methodology is frequently applied to series of pyrazole derivatives to guide the optimization of their biological activities. nih.govnih.gov

In a QSAR study, a set of molecules with known activities is used as a training set. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key structural features that are important for activity.

Guide the design of more potent and selective analogs.

For a series of aminopyrazole derivatives, a QSAR study might reveal that lipophilicity (as described by the descriptor logP) and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while steric bulk in another region is detrimental. The following table provides an example of the data used in a hypothetical QSAR study on a series of aminopyrazole-based kinase inhibitors.

CompoundlogPHydrogen Bond DonorsSteric Hindrance DescriptorObserved IC50 (nM)Predicted IC50 (nM)
1 2.121.5150145
2 2.521.6120125
3 2.921.78085
4 3.211.8250240
5 3.522.5300310

This QSAR model could then be used to predict the activity of this compound by calculating its corresponding descriptors. Such computational approaches are invaluable in modern drug discovery and materials science for accelerating the design and development of new chemical entities. nih.govnih.gov

Advanced Applications and Role in Materials Science

Building Blocks for Complex Molecular Architectures in Organic Synthesis

The pyrazole (B372694) scaffold is a well-established and important building block for creating structurally diverse compounds. mdpi.comnih.gov The presence of multiple reaction sites on the pyrazole ring allows for extensive functionalization, enabling chemists to construct complex molecular frameworks. acs.org Derivatives of 1-Hexyl-1H-pyrazol-4-amine serve as key precursors in multi-step synthetic pathways, leading to a wide array of more intricate molecules. google.com

This compound is a versatile precursor for synthesizing more specialized organic compounds. The amine group can undergo various transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. For instance, the related compound, 1-Hexyl-1H-pyrazole-4,5-diamine, is used as a primary intermediate in the formulation of oxidative hair dyes. europa.eu

The reactivity of the pyrazole core and its substituents is demonstrated in the synthesis of complex pharmaceutical intermediates. A patent discloses the use of a (1-hexyl-1H-pyrazol-4-yl)amino moiety in the creation of a pyrimidine-5-carboxylic acid derivative, highlighting its role as a foundational unit in building larger, potentially bioactive molecules. google.com Similarly, other aminopyrazoles are used to construct fused heterocyclic systems like pyrazolo[3,4-b]quinolines. semanticscholar.org This versatility establishes the utility of hexyl-substituted aminopyrazoles as starting materials for agrochemicals, pharmaceuticals, and other specialty chemicals. smolecule.coma2bchem.com

Table 1: Synthetic Transformations of Aminopyrazole Derivatives

Reaction TypeReagents/ConditionsProduct TypeApplication AreaCitation
AcylationAcetyl chloride, DMAP, DCMAcetamido derivativeProtection in multi-step synthesis
Schiff Base FormationAldehydes (e.g., Benzaldehyde), EtOHN-Benzylidene derivativeIntermediate for further reactions
Diazotization/SandmeyerNaNO₂/HCl; Copper saltsHalogenated or cyano-pyrazolesDeaminative functionalization acs.org
Suzuki CouplingPd(PPh₃)₄, boronic acidsAryl/heteroaryl derivativesBiaryl systems for scaffolds acs.org
Reductive AminationAldehydes, NaBH₄Secondary aminesBioactive N-heterocycles mdpi.com

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov Consequently, the development of novel pyrazole-containing scaffolds is a major focus of research. researchgate.netchim.it this compound and its analogues are instrumental in this area.

The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines often utilizes aminopyrazole precursors. researchgate.netchim.it These fused heterocyclic systems possess unique electronic properties and are explored for various applications. researchgate.net For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (derived from an aminopyrazole) with cyclohexanone (B45756) yields a tetrahydro-pyrazolo[3,4-b]quinolin-4-amine, demonstrating the construction of complex, multi-ring systems from simpler pyrazole building blocks. semanticscholar.org The ability to create such densely functionalized and sterically complex scaffolds is crucial for discovering new drugs and materials. acs.org

Precursors for Specialized Organic Compounds

Contributions to Advanced Materials Research

Pyrazole derivatives have found significant use in materials science due to their unique electronic and photophysical properties. jetir.org Their high fluorescence quantum yields, charge-transport capabilities, and nonlinear optical responses make them attractive for a range of advanced applications. researchgate.net The incorporation of a hexyl group, as in this compound, can further modulate these properties by influencing solubility, film-forming capabilities, and solid-state packing.

Aminopyrazoles are effective precursors for the synthesis of dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce azo dyes. uminho.pt A notable application is the use of 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate as a precursor in oxidative hair dye formulations, where it reacts with a developer to form stable colorants. europa.eugoogle.com

The electronic properties of pyrazole-based dyes make them suitable for other optical applications as well. Pyrene-benzimidazole derivatives, for example, have been studied as highly stable blue luminophores. mdpi.com The inherent fluorescence of many pyrazole derivatives makes them valuable as labels in biological imaging and as components in fluorescent sensors. researchgate.netjetir.org

Nonlinear optical (NLO) materials are critical for technologies like optical computing, data storage, and telecommunications. acs.orgresearchgate.net Organic molecules, particularly those with significant delocalized π-electron systems, have shown great promise in this field. scirp.org Pyrazole derivatives, especially pyrazolines, have been investigated for their NLO properties. scispace.com

Studies on pyrazole-thiophene amides and other pyrazole derivatives have demonstrated their potential as NLO materials, with their response calculated using methods like Density Functional Theory (DFT). mdpi.comnih.gov The molecular structure of N-arylated ferrocenyl pyrazole derivatives has been shown to influence the intramolecular charge-transfer process that governs the second-order NLO response. scispace.com While direct NLO studies on this compound are not widely reported, the general class of pyrazole compounds is recognized for its potential in creating materials with significant NLO characteristics. acs.org

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays for consumer electronics. mdpi.com The development of efficient and stable emissive materials, particularly for the blue region of the spectrum, remains a key research objective. researchgate.net Pyrazoline derivatives are well-known for their blue-emitting properties and high hole-transport efficiency. researchgate.net Their strong fluorescence makes them suitable for use as either the emissive material or the hole-transporting layer in OLED devices. researchgate.net

N-acyl pyrazole derivatives that exhibit luminescent properties have been synthesized, with some showing potential for use in the emissive layer of OLEDs. nih.gov The ability of these compounds to form high-quality thin solid layers is a crucial attribute for device fabrication. nih.gov The pyrazole moiety, being an electron-rich heterocycle, is often combined with other structures like 1,3,4-oxadiazoles (known for electron-transporting properties) to create efficient materials for OLEDs. grafiati.com The synthesis of various pyrazole derivatives is often geared towards their application in organic electroluminescent devices. umich.edu

Design of Hole-Transporting Materials

Extensive research into organic electronics has identified the pyrazole scaffold as a promising component in the design of novel hole-transporting materials (HTMs). These materials are crucial for the efficient operation of various electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where they facilitate the movement of positive charge carriers (holes). The design of such materials often focuses on tailoring the molecular structure to achieve desirable electronic and physical properties.

The fundamental structure of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile platform for chemical modification. rsc.orgmdpi.comnih.gov The nitrogen atoms can influence the electronic properties of the molecule, and various substituent groups can be attached to the carbon and nitrogen atoms of the pyrazole ring to fine-tune its characteristics. researchgate.netrjpbcs.com

In the context of hole-transporting materials, key design considerations include:

Energy Level Alignment: The highest occupied molecular orbital (HOMO) of the HTM needs to be well-aligned with the valence band of the light-absorbing material (like a perovskite) to ensure efficient hole extraction. rsc.orgfrontiersin.org

Hole Mobility: The material should possess high hole mobility to ensure rapid transport of charges to the electrode, minimizing recombination losses. nih.govrsc.org

Film-Forming Properties: Good solubility and the ability to form uniform, defect-free thin films are essential for device fabrication. osti.gov

Thermal and Chemical Stability: The HTM should be stable under the operating conditions of the device to ensure long-term performance. osti.gov

While various pyrazole derivatives have been investigated for these applications, a comprehensive search of scientific literature and chemical databases reveals no specific studies or published data on the use of This compound in the design and application of hole-transporting materials. Research in this area has focused on other pyrazole-containing structures, such as pyrazolo[3,4-b]quinolines and complex pyrazine-based polymers, which have shown potential in organic electronics. osti.gov

The potential of a given compound like this compound as a hole-transporting material would theoretically depend on how the hexyl and amine substituents influence its electronic structure, solubility, and film-forming capabilities. The hexyl group, being an alkyl chain, would likely increase solubility in organic solvents, a desirable trait for solution-processed devices. The amine group could potentially act as an electron-donating group, influencing the HOMO energy level. However, without experimental data or theoretical modeling specific to this compound, its suitability as a hole-transporting material remains speculative.

Further research, including synthesis, characterization, and incorporation into electronic devices, would be necessary to determine the actual performance and viability of this compound in the field of materials science for hole-transport applications.

Comparative Analysis with Other Aminopyrazole Derivatives

Impact of N-Substituent Variation on Synthetic Accessibility and Reactivity Profiles

The nature of the substituent on the pyrazole (B372694) nitrogen (N1) significantly influences both the synthesis and reactivity of aminopyrazoles. The presence of an N-substituent is a key factor in directing the regioselectivity of further reactions.

Synthetic Accessibility: The synthesis of N-substituted aminopyrazoles often involves the condensation of a substituted hydrazine (B178648) with a suitable 1,3-dielectrophilic compound. chim.it For instance, the use of monosubstituted hydrazines can lead to regioisomeric N-substituted 3-aminopyrazoles and 5-aminopyrazoles. chim.it The synthesis of 1-alkyl-4-aminopyrazoles, such as the hexyl derivative, can be achieved through a two-step process involving the Mitsunobu reaction of commercially available 4-nitropyrazole with an alcohol, followed by the reduction of the nitro group. researchgate.net This method provides a practical route to N1-alkylated 4-aminopyrazoles. researchgate.net In contrast, the synthesis of N-unsubstituted aminopyrazoles typically utilizes hydrazine itself. chim.it The introduction of the N-substituent can also be achieved post-synthetically through alkylation reactions, often using alkyl halides in the presence of a base. smolecule.com

Reactivity Profiles: The N-substituent plays a crucial role in the reactivity of the pyrazole ring. N-unsubstituted pyrazoles exhibit amphoteric properties, acting as both acids and bases. nih.govencyclopedia.pub The pyrrole-like NH group can be deprotonated, while the pyridine-like N2 atom is basic. nih.govencyclopedia.pubpharmajournal.net The presence of an N-alkyl group, such as the hexyl group in 1-Hexyl-1H-pyrazol-4-amine, removes the acidic proton and can influence the nucleophilicity of the ring nitrogens.

The reactivity of the amino group is also affected by the N-substituent. For example, the 3-amino group in pyrazoles can undergo acylation and diazotization reactions. The steric and electronic properties of the N-substituent can modulate the rate and outcome of these reactions. A bulky N-substituent might hinder access to the adjacent amino group, while an electron-donating substituent could enhance the nucleophilicity of the amino group. In the case of this compound, the hexyl group is a relatively flexible alkyl chain and is not expected to impose significant steric hindrance on the C4-amino group.

Furthermore, the N-substituent can direct the regioselectivity of subsequent functionalization. For example, in the synthesis of pyrazolo[3,4-b]pyridines, N-substituted 5-aminopyrazoles are often used as starting materials. mdpi.combeilstein-journals.org The nature of the N-substituent can influence the reaction pathway and the final product distribution. scirp.org

Influence of Amino Group Position on Pyrazole Core Properties

The position of the amino group on the pyrazole ring—at C3, C4, or C5—profoundly affects the electronic properties, reactivity, and potential applications of the molecule. researchgate.netmdpi.com

Electronic Properties: The amino group is a strong electron-donating group, and its position influences the electron density distribution within the pyrazole ring.

3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are often considered together as 3(5)-aminopyrazoles due to tautomerism in N-unsubstituted derivatives. nih.govmdpi.com The amino group at these positions significantly increases the electron density at the adjacent carbon and nitrogen atoms, making these positions more susceptible to electrophilic attack. nih.govencyclopedia.pub Theoretical calculations have shown that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole tautomer. mdpi.com

4-Aminopyrazoles: In 4-aminopyrazoles, the amino group is positioned between the two ring nitrogens. This positioning makes the C4 position electron-rich and susceptible to electrophilic substitution. pharmajournal.net The two nitrogen atoms in the ring reduce the charge density at C3 and C5, making C4 the primary site for electrophilic attack. pharmajournal.net

Reactivity: The position of the amino group dictates the molecule's reactivity in various chemical transformations.

3- and 5-Aminopyrazoles: These compounds are versatile building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.orgscirp.org The amino group and the adjacent ring nitrogen act as a dinucleophilic system.

4-Aminopyrazoles: The amino group at the C4 position is well-positioned to participate in reactions like diazotization, which can be followed by various coupling reactions. The synthesis of 1-alkyl-4-aminopyrazoles highlights their utility as intermediates for pharmaceutically active compounds. researchgate.net

Tautomerism: For N-unsubstituted aminopyrazoles, the position of the amino group is linked to the phenomenon of prototropic tautomerism, where a hydrogen atom can migrate between the two ring nitrogen atoms. nih.govmdpi.com This is particularly relevant for 3(5)-aminopyrazoles. nih.govmdpi.com In N-substituted pyrazoles like this compound, this annular tautomerism is blocked.

Structural Similarities and Differences with Related Pyrazole Amines

Structural Framework: All aminopyrazoles share the core five-membered pyrazole ring. The planarity of this ring is a common feature, although substituents can cause minor deviations. X-ray crystallographic studies of various pyrazole derivatives have confirmed the near-planar geometry of the pyrazole ring. researchgate.nettandfonline.comacs.org

Substituent Effects on Geometry:

N-Substituents: The nature of the N-substituent can influence the orientation of the substituent relative to the pyrazole ring. For instance, in N-aryl pyrazoles, the dihedral angle between the pyrazole ring and the aryl ring is a key structural parameter. researchgate.net In this compound, the flexible hexyl chain can adopt various conformations.

Amino Group: The amino group itself can exhibit some degree of pyramidalization. mdpi.com The orientation of the amino group's hydrogen atoms relative to the pyrazole ring can also vary. For example, in 3-aminopyrazole, one of the amino hydrogens points towards the N2 atom. mdpi.com

The following table provides a comparative overview of different aminopyrazole derivatives:

Compound NameN-SubstituentAmino Group PositionKey Structural/Reactivity Features
This compound Hexyl4N1-alkylation prevents tautomerism; C4-amino group influences electronic properties.
3-AminopyrazoleH3Exists in tautomeric equilibrium with 5-aminopyrazole; versatile synthetic building block. nih.govmdpi.com
4-AminopyrazoleH4C4 position is electron-rich and prone to electrophilic attack. pharmajournal.net
5-Amino-1-phenyl-1H-pyrazolePhenyl5N-phenyl group influences electronic properties and provides a site for further functionalization.
4-Bromo-1-hexyl-1H-pyrazol-3-amineHexyl3Bromine at C4 provides a handle for further reactions like Suzuki coupling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Hexyl-1H-pyrazol-4-amine, and what intermediates are critical?

  • Methodology :

  • Cyclization and Functionalization : Start with hydrazine derivatives (e.g., monomethylhydrazine) and carbonyl compounds (e.g., ethyl acetoacetate) to form the pyrazole core. Subsequent alkylation with hexyl groups introduces the 1-hexyl substituent. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chlorides .

  • Copper-Catalyzed Coupling : Use copper(I) bromide with cesium carbonate in DMSO to couple iodopyrazole intermediates with amines (e.g., cyclopropanamine). This method achieves moderate yields (~17–20%) and requires chromatographic purification .

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity. Optimize parameters (temperature, solvent polarity) to enhance yield .

    • Comparison Table :
MethodKey Reagents/IntermediatesYield (%)Reference
Cyclization5-chloro-pyrazole carbonyl chloride60–75
Copper-catalyzed coupling3-methyl-1-(pyridin-3-yl)pyrazole17.9
Microwave-assistedHydrazine derivatives, aldehydes50–65

Q. How is structural characterization of this compound validated?

  • Methodology :

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N = 1.34 Å, C–C = 1.48 Å) using SHELX software. Hydrogen bonding networks (e.g., N–H⋯O interactions) confirm amine functionality .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (hexyl CH₂), δ 7.2–7.8 ppm (pyrazole protons).
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 215) .

Q. What pharmacological targets are associated with pyrazole-4-amine derivatives?

  • Methodology :

  • In Vitro Assays : Test against bacterial strains (e.g., Mycobacterium tuberculosis) using MIC (Minimum Inhibitory Concentration) protocols. Derivatives with halogen or methoxy substituents show enhanced activity .
  • Receptor Binding : Screen for σ₁ receptor antagonism (IC₅₀ < 100 nM) using guinea pig brain homogenates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between computational models and experimental results be resolved?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with X-ray data. Discrepancies in dihedral angles (>5°) may indicate crystal packing effects .
  • Validation : Re-run NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz). Use HSQC/HMBC to resolve ambiguous assignments .

Q. What strategies improve synthetic yield in copper-catalyzed amination reactions?

  • Methodology :

  • Catalyst Optimization : Replace CuBr with CuI or chelated copper complexes to reduce side reactions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. reaction rate trade-offs .
  • Temperature Gradients : Use stepwise heating (35°C → 80°C) to balance reactivity and decomposition .

Q. How do substituent effects influence the antitubercular activity of pyrazole-4-amine derivatives?

  • Methodology :

  • SAR Analysis : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position. MIC values improve by 4–8× compared to methoxy derivatives .

  • Lipophilicity Optimization : LogP values >2.5 (hexyl substituents) enhance membrane permeability but may reduce solubility .

    • Activity Table :
Substituent (Position)MIC (µg/mL)LogP
4-Cl0.252.8
4-OCH₃2.01.9
4-CF₃0.123.1

Q. What safety protocols are critical for handling pyrazole-4-amine derivatives?

  • Methodology :

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation risks .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Methodology :

  • Assay Standardization : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC testing.
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify spectrum limitations .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for rapid, high-purity yields .
  • Characterization : Combine X-ray crystallography (SHELXL ) with DFT calculations for robust structural validation.
  • Pharmacology : Use σ₁ receptor binding assays to identify CNS-active derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.